Diethyl 2-(but-3-yn-1-yl)malonate chemical properties
Diethyl 2-(but-3-yn-1-yl)malonate chemical properties
An In-Depth Technical Guide to Diethyl 2-(but-3-yn-1-yl)malonate: Synthesis, Properties, and Synthetic Utility
Abstract
Diethyl 2-(but-3-yn-1-yl)malonate is a highly versatile, yet specialized, organic compound that serves as a powerful building block for advanced synthesis. Its unique bifunctional nature, incorporating both the reactive active methylene group of a malonic ester and a terminal alkyne, opens pathways to a diverse range of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, an analysis of its spectroscopic signature, and an exploration of its key chemical reactivities. The dual functionality makes it an invaluable intermediate for applications in medicinal chemistry, particularly in the construction of heterocyclic scaffolds and for use in bio-conjugation via "click" chemistry, as well as in the development of novel materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this unique reagent.
Compound Identification and Physicochemical Properties
Diethyl 2-(but-3-yn-1-yl)malonate is structurally characterized by a propanedioic acid diethyl ester backbone substituted at the C2 position with a but-3-yn-1-yl group. This structure provides two distinct points for chemical modification.
| Property | Value | Source |
| IUPAC Name | diethyl 2-(but-3-yn-1-yl)propanedioate | [1] |
| CAS Number | 117500-15-9 | [1] |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Exact Mass | 212.1049 g/mol | [1] |
| Synonyms | Diethyl 2-(but-3-ynyl)malonate, 3-Butynylmalonic acid diethyl ester | [1] |
Spectroscopic Profile (Predicted)
A definitive experimental spectroscopic analysis for Diethyl 2-(but-3-yn-1-yl)malonate is not widely published. However, a highly accurate spectroscopic profile can be predicted based on the known spectral data of its constituent functional groups: the diethyl malonate core and the terminal alkyne moiety.[2][3][4]
| Spectroscopy | Predicted Signature | Rationale |
| ¹H NMR | δ ~4.2 (q, 4H), ~3.4 (t, 1H), ~2.4-2.2 (m, 4H), ~2.0 (t, 1H), ~1.2 (t, 6H) | Quartet and triplet for the two ethoxy groups (-OCH₂CH₃). A triplet for the α-proton on the malonate. Multiplets for the two methylene groups of the butynyl chain. A triplet for the terminal alkyne proton (-C≡CH). |
| ¹³C NMR | δ ~168 (C=O), ~83 (-C≡CH), ~69 (-C≡CH), ~61 (-OCH₂), ~51 (α-CH), ~30 (CH₂), ~19 (CH₂), ~14 (-CH₃) | Ester carbonyl carbons appear downfield. The two sp-hybridized carbons of the alkyne. The methylene carbon of the ethoxy group. The α-carbon of the malonate. Methylene carbons of the butynyl chain and the methyl carbon of the ethoxy group. |
| Infrared (IR) | ν ~3300 cm⁻¹ (sharp, m), ~2980 cm⁻¹ (m), ~2120 cm⁻¹ (w), ~1735 cm⁻¹ (s) | Strong, sharp peak for the terminal alkyne C-H stretch. Alkane C-H stretching. Weak C≡C triple bond stretch. Strong C=O ester carbonyl stretch. |
| Mass Spec (EI) | m/z 212 (M⁺), 183, 167, 139, 111 | Molecular ion peak. Fragments corresponding to the loss of an ethyl group (-C₂H₅), an ethoxy group (-OC₂H₅), and subsequent fragmentation of the butynyl side chain. |
Synthesis and Purification
The most direct and reliable synthesis of Diethyl 2-(but-3-yn-1-yl)malonate is achieved through the classic malonic ester synthesis, which involves the Sₙ2 alkylation of the diethyl malonate enolate.[5]
Causality of Experimental Design
The choice of sodium ethoxide as the base is critical. Using the ethoxide salt of the same alcohol as the ester (ethanol) prevents transesterification, which would otherwise lead to a mixture of undesired ethyl and other alkyl esters. Ethanol is an ideal solvent as it readily dissolves both the base and the starting malonate. The alkylating agent, 4-bromobut-1-yne (or the corresponding chloride/iodide), provides the requisite four-carbon chain with a terminal alkyne. The reaction is refluxed to ensure it proceeds to completion. A subsequent aqueous workup removes inorganic salts, and vacuum distillation is employed for purification, separating the higher-boiling product from any unreacted starting materials.
Detailed Experimental Protocol: Alkylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of clean sodium metal in small pieces. The reaction is exothermic; cooling may be necessary. Allow all the sodium to react to form a clear solution of sodium ethoxide.
-
Formation of Malonate Enolate: Cool the sodium ethoxide solution to approximately 50°C.[6] Slowly add 41.0 g (0.256 mol) of diethyl malonate via the dropping funnel with continuous stirring. A colorless solution or a slight precipitate of the sodium salt of diethyl malonate may form.[6]
-
Alkylation: To the stirred solution, add 34.6 g (0.26 mol) of 4-bromobut-1-yne dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture is neutral to moist litmus paper.[7]
-
Solvent Removal & Workup: Set up the apparatus for distillation and remove the bulk of the ethanol, initially at atmospheric pressure and then under reduced pressure.[7] To the cooled residue, add 200 mL of cold water to dissolve the sodium bromide salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 75 mL portions of diethyl ether. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate on a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield Diethyl 2-(but-3-yn-1-yl)malonate as a colorless liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Diethyl 2-(but-3-yn-1-yl)malonate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this molecule stems from its two orthogonal reactive sites, which can be addressed sequentially or in tandem to generate significant molecular complexity.
Reactions of the Malonic Ester Moiety
The active methylene proton is acidic (pKa ≈ 13 in DMSO), allowing for easy deprotonation. The resulting ester can undergo several canonical transformations.
-
Hydrolysis and Decarboxylation: This is a hallmark reaction of malonic esters. Saponification with aqueous base (e.g., NaOH), followed by acidification, yields the unstable 2-(but-3-yn-1-yl)malonic acid. Gentle heating causes decarboxylation to cleanly produce hex-5-ynoic acid. This provides an efficient route to a functionalized carboxylic acid.
-
Cyclocondensation Reactions: The 1,3-dicarbonyl structure is a classic precursor for forming six-membered heterocycles.[8] For instance, condensation with urea under basic conditions would yield a barbiturate derivative, while reaction with 2-aminopyridine can form a pyridopyrimidine scaffold.[8][9] These cores are prevalent in many pharmaceutical agents.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, the molecule is an ideal substrate for "click chemistry." Reaction with an organic azide in the presence of a Cu(I) catalyst rapidly and efficiently forms a stable 1,4-disubstituted 1,2,3-triazole ring. This is a cornerstone of bioconjugation, drug discovery, and materials science.
-
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the direct connection of the terminal alkyne to aryl or vinyl halides. This is a powerful method for constructing complex conjugated systems.
-
Hydration: Markovnikov hydration of the alkyne, typically catalyzed by mercury(II) salts, will produce the corresponding methyl ketone, transforming the molecule into diethyl 2-(4-oxopentyl)malonate.
Logical Relationship of Synthetic Derivatives
Caption: Key synthetic transformations of Diethyl 2-(but-3-yn-1-yl)malonate.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for Diethyl 2-(but-3-yn-1-yl)malonate is not available. Therefore, handling precautions must be extrapolated from its parent compound, diethyl malonate.[10][11][12]
| Hazard Category | Information and Precautions |
| Physical Hazards | Combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[11] |
| Health Hazards | Causes serious eye irritation.[11] May cause skin and respiratory irritation. Avoid breathing vapors. |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[10] |
| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases.[10] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] |
Conclusion
Diethyl 2-(but-3-yn-1-yl)malonate is a uniquely valuable reagent for the modern synthetic chemist. Its structure provides access to two of the most powerful functional groups in organic chemistry: the malonic ester for constructing carboxylic acids and heterocycles, and the terminal alkyne for coupling and cycloaddition reactions. This dual reactivity, combined with a straightforward synthesis, establishes it as a strategic building block for the efficient construction of complex molecules targeted for pharmaceutical and materials science applications. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full synthetic potential.
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Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
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